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For Researchers, Scientists, and Drug Development Professionals

Abstract
8-Azaguanine (8-AZG), a triazole analog of guanine, stands as a significant molecule in the

landscape of antimetabolites and antineoplastic agents. Its structural similarity to the

endogenous purine, guanine, allows it to competitively interfere with nucleic acid metabolism,

leading to the inhibition of cellular growth and proliferation. This guide provides a

comprehensive exploration of the core physicochemical characteristics of 8-Azaguanine,

offering insights crucial for its application in research and drug development. We will delve into

its structural features, solubility, ionization properties, and spectral characteristics, alongside its

mechanism of action and relevant experimental protocols.

Introduction: The Significance of 8-Azaguanine
8-Azaguanine was one of the pioneering purine analogs to demonstrate carcinostatic effects in

murine models. Its primary mode of action involves its incorporation into ribonucleic acids

(RNA), thereby disrupting normal biosynthetic pathways. This interference with RNA synthesis

and function ultimately leads to the inhibition of protein synthesis and cell growth.

Understanding the fundamental physicochemical properties of 8-Azaguanine is paramount for
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optimizing its therapeutic potential and developing novel analogs with enhanced efficacy and

selectivity.

Molecular Structure and Tautomerism
The chemical structure of 8-Azaguanine is characterized by a triazolopyrimidine ring system,

distinguishing it from the natural purine guanine by the substitution of a nitrogen atom at the 8th

position. This structural modification significantly influences its electronic properties and

biological activity.

IUPAC Name: 5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one

Molecular Formula: C₄H₄N₆O

Molecular Weight: 152.11 g/mol

Tautomerism: A Key Determinant of Function
Like other purine analogs, 8-Azaguanine can exist in various tautomeric forms, which are

isomers that differ in the position of a proton. The predominant tautomers are protonated at

positions 1 and 9, both in the gas phase and in aqueous solutions. The specific tautomeric form

present can influence its hydrogen bonding capabilities and, consequently, its incorporation into

nucleic acids and interaction with enzymes. Computational studies have been instrumental in

elucidating the relative stabilities of these tautomers.
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Physicochemical Properties
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A comprehensive understanding of the physicochemical properties of 8-Azaguanine is

essential for its formulation, delivery, and biological activity.

Solubility
8-Azaguanine exhibits poor solubility in water and common organic solvents like ethanol. It is,

however, soluble in dilute acidic and alkaline solutions. For in vitro studies, it is often dissolved

in dimethyl sulfoxide (DMSO).

Solvent Solubility Notes

Water Insoluble/Slightly soluble Practically insoluble

Ethanol Insoluble

DMSO Soluble with warming
2 mg/mL (warmed), 4 mg/mL

(warmed with sonication)

Dilute Acids Soluble

Dilute Caustic Solutions Soluble

pKa Values and Ionization
The ionization state of 8-Azaguanine is pH-dependent and plays a critical role in its biological

interactions. The pKa values determine the charge of the molecule at a given pH. The pKa for

the N1 position of 8-azaguanine is notably lower than that of guanine, making it a useful probe

for studying the protonation states of guanosine residues in RNA. The monoanionic form of 8-

azaguanine predominates at a pH above its pKa of approximately 6.5.

Spectral Properties
The electronic absorption and fluorescence spectra of 8-Azaguanine are valuable tools for its

characterization and for studying its interactions with biomolecules.

UV-Vis Absorption: The UV absorption spectrum of 8-Azaguanine in solution exhibits a peak

around 248 nm and a
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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